Cas no 848192-96-1 (3-(Trifluoromethyl)azetidin-3-OL hydrochloride)

3-(Trifluoromethyl)azetidin-3-OL hydrochloride is a synthetic organic compound with a diverse range of applications. Its key advantages include its high purity, excellent solubility, and stability, making it suitable for various chemical reactions and biological studies. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals, offering researchers a reliable and versatile tool for their experiments.
3-(Trifluoromethyl)azetidin-3-OL hydrochloride structure
848192-96-1 structure
Product name:3-(Trifluoromethyl)azetidin-3-OL hydrochloride
CAS No:848192-96-1
MF:C4H7ClF3NO
Molecular Weight:177.5526907444
MDL:MFCD13248564
CID:706534
PubChem ID:46735152

3-(Trifluoromethyl)azetidin-3-OL hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-(Trifluoromethyl)azetidin-3-ol hydrochloride
    • 3-Azetidinol, 3-(trifluoromethyl)-, hydrochloride
    • 3-Azetidinol,3-(trifluoromethyl)-, hydrochloride (1:1)
    • 3-Hydroxy-3-(trifluoromethyl)-azetidine hydrochloride
    • 3-Trifluoromethyl-azetidin-3-ol
    • 3-Trifluoromethyl-3-azetidinol hydrochloride
    • 3-(Trifluoromethyl)azetidin-3-ol HCl
    • 3-(trifluoromethyl)-3-azetidinol hydrochloride
    • C4H6F3NO.HCl
    • BWGPIPWVIWINLD-UHFFFAOYSA-N
    • 2055AJ
    • PB30079
    • AK129502
    • AB0049548
    • 3-trifluoromethyl-azetidin-3-ol hydrochloride
    • 3-(Trifluoromethyl);azetidin-3-ol hydrochloride
    • A8
    • 3-Azetidinol, 3-(trifluoromethyl)-, hydrochloride (9CI)
    • 3-(trifluoromethyl)azetidin-3-ol;hydrochloride
    • SCHEMBL1367812
    • CS-0036264
    • MFCD13248564
    • SY035861
    • 3-(TRIFLUOROMETHYL)AZETIDIN-3-OLHYDROCHLORIDE
    • 848192-96-1
    • EN300-108152
    • AKOS015901061
    • YIB19296
    • F8881-3309
    • J-511022
    • 3-(Trifluoromethyl)azetidin-3-ol--hydrogen chloride (1/1)
    • Z1427991969
    • DTXSID10673749
    • 3-HYDROXY-3-(TRIFLUOROMETHYL)AZETIDINE HYDROCHLORIDE
    • C4H7ClF3NO
    • FT-0725639
    • A840943
    • DB-014205
    • 3-(Trifluoromethyl)azetidin-3-OL hydrochloride
    • MDL: MFCD13248564
    • インチ: 1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H
    • InChIKey: BWGPIPWVIWINLD-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1(CNC1)O)(F)F

計算された属性

  • 精确分子量: 177.01700
  • 同位素质量: 177.0168260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 118
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.299

じっけんとくせい

  • PSA: 32.26000
  • LogP: 1.01380

3-(Trifluoromethyl)azetidin-3-OL hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1123987-1g
3-Trifluoromethyl-azetidin-3-ol hydrochloride
848192-96-1 95%
1g
$155 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62180-100mg
3-(Trifluoromethyl)azetidin-3-ol hydrochloride
848192-96-1 98%
100mg
¥40.0 2024-07-18
Enamine
EN300-108152-5.0g
3-(trifluoromethyl)azetidin-3-ol hydrochloride
848192-96-1 95.0%
5.0g
$148.0 2025-02-21
Life Chemicals
F8881-3309-1g
3-(trifluoromethyl)azetidin-3-ol hydrochloride
848192-96-1 95%+
1g
$101.0 2023-09-06
Enamine
EN300-108152-0.5g
3-(trifluoromethyl)azetidin-3-ol hydrochloride
848192-96-1 95.0%
0.5g
$28.0 2025-02-21
Enamine
EN300-108152-2.5g
3-(trifluoromethyl)azetidin-3-ol hydrochloride
848192-96-1 95.0%
2.5g
$78.0 2025-02-21
Chemenu
CM108705-1g
3-(trifluoromethyl)azetidin-3-ol hydrochloride
848192-96-1 95%+
1g
$*** 2023-05-29
TRC
T895545-100mg
3-(Trifluoromethyl)azetidin-3-ol Hydrochloride
848192-96-1
100mg
$ 65.00 2022-06-02
eNovation Chemicals LLC
D566625-25g
3-(Trifluoromethyl)azetidin-3-ol hydrochloride
848192-96-1 95%
25g
$1800 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120076-10G
3-(trifluoromethyl)azetidin-3-ol hydrochloride
848192-96-1 97%
10g
¥ 1,999.00 2023-04-13

3-(Trifluoromethyl)azetidin-3-OL hydrochloride 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Reference
Benzoxaborole Antimalarial Agents. Part 5. Lead Optimization of Novel Amide Pyrazinyloxy Benzoxaboroles and Identification of a Preclinical Candidate
Zhang, Yong-Kang ; Plattner, Jacob J.; Easom, Eric E.; Jacobs, Robert T.; Guo, Denghui; et al, Journal of Medicinal Chemistry, 2017, 60(13), 5889-5908

3-(Trifluoromethyl)azetidin-3-OL hydrochloride Raw materials

3-(Trifluoromethyl)azetidin-3-OL hydrochloride Preparation Products

3-(Trifluoromethyl)azetidin-3-OL hydrochloride 関連文献

3-(Trifluoromethyl)azetidin-3-OL hydrochlorideに関する追加情報

Introduction to 3-(Trifluoromethyl)azetidin-3-OL hydrochloride (CAS No. 848192-96-1)

3-(Trifluoromethyl)azetidin-3-OL hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 848192-96-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, characterized by a four-membered heterocyclic structure containing nitrogen. The presence of a trifluoromethyl group at the 3-position and the hydrochloride salt form enhances its pharmacological properties, making it a valuable intermediate in the synthesis of bioactive molecules.

The trifluoromethyl group is a crucial functional moiety in drug design due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In the context of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, this group contributes to increased binding interactions with biological targets, thereby potentially improving the therapeutic efficacy of derivatives derived from this scaffold. The azetidine ring itself is a versatile structural motif that has been extensively explored in medicinal chemistry, particularly for its role in creating constrained conformations that can mimic natural bioactive scaffolds.

Recent advancements in pharmaceutical research have highlighted the importance of azetidine derivatives in addressing various therapeutic challenges. The compound 3-(Trifluoromethyl)azetidin-3-OL hydrochloride has garnered attention for its potential applications in developing novel therapeutic agents. Specifically, studies have demonstrated its utility in the synthesis of compounds targeting inflammatory pathways, infectious diseases, and even oncological applications. The unique structural features of this molecule allow for fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further development.

In the field of drug discovery, the hydrochloride salt form of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride offers advantages such as improved solubility and stability, which are critical factors for formulation development. These properties facilitate its use in preclinical and clinical studies, where consistent and reliable performance is essential. The trifluoromethyl-substituted azetidine scaffold has been shown to enhance the metabolic stability of drug candidates, reducing the need for frequent dosing and minimizing side effects associated with rapid degradation.

One of the most compelling aspects of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride is its role as a building block for more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in critical biological pathways. For instance, derivatives of this scaffold have shown promise in inhibiting proteases that play a role in viral replication and bacterial infections. The ability to modify various positions within the azetidine ring allows for the creation of a diverse library of compounds with tailored biological activities.

The incorporation of computational methods into drug discovery has further accelerated the development of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride derivatives. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures before experimental validation. These approaches have enabled researchers to identify promising candidates more efficiently, reducing the time and cost associated with traditional high-throughput screening methods.

Moreover, green chemistry principles have influenced modern drug design strategies, prompting efforts to develop sustainable synthetic routes for compounds like 3-(Trifluoromethyl)azetidin-3-OL hydrochloride. Innovations in catalytic processes and solvent systems have minimized waste generation and energy consumption while maintaining high yields. Such advancements align with global initiatives to promote environmental responsibility in pharmaceutical manufacturing.

Preclinical studies have provided valuable insights into the safety and efficacy profiles of derivatives derived from 3-(Trifluoromethyl)azetidin-3-OL hydrochloride. Animal models have been instrumental in evaluating pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicological endpoints. These findings have informed decisions regarding dosage regimens and formulation strategies for potential human applications.

The future prospects for 3-(Trifluoromethyl)azetidin-3-OL hydrochloride are promising, with ongoing research exploring its potential in emerging therapeutic areas. Innovations in biotechnology and synthetic chemistry continue to expand the toolkit available for medicinal chemists, offering new opportunities to harness this versatile scaffold. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible therapeutic benefits for patients worldwide.

In conclusion, 3-(Trifluoromethyl)azetidin-3-OL hydrochloride (CAS No. 848192-96-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential as a precursor for bioactive molecules, make it a cornerstone in modern drug discovery efforts. As research progresses, this compound is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic domains.

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